Dibenzo[b,f][1,4]thiazepin-11-amine
Overview
Description
Synthesis Analysis
The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives involves several key methodologies. One approach reported the efficient synthesis through intramolecular aromatic denitrocyclization, starting from 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, leading to the formation of primary amines and their subsequent transformation into amides by acylation (Smirnov et al., 2007). Another method includes a facile and efficient metal-free synthesis via Smiles rearrangement, achieving excellent yields (Zhao et al., 2013).
Molecular Structure Analysis
The molecular structure of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives has been characterized through various analytical techniques. X-ray crystal analysis confirmed the structure of synthesized derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Du & Wu, 2020).
Chemical Reactions and Properties
Dibenzo[b,f][1,4]thiazepin-11-amine derivatives undergo various chemical reactions, including aminolysis and Bischler-Napieralski ring closure, to yield neuroleptics in the series of 11-amino substituted dibenzo[b,f]-1, 4-thiazepine (Schmutz et al., 1967). Additionally, these compounds have been explored for their antimicrobial activities against gram-positive and gram-negative bacteria, showing significant activity (Tailor et al., 2014).
Physical Properties Analysis
Research on the physical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives focuses on their synthesis and potential applications rather than detailed physical characterization. The efficient synthesis methods and high yields suggest that these compounds have stable physical properties conducive to further chemical manipulations and studies.
Chemical Properties Analysis
The chemical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives are exemplified by their reactivity and potential bioactivity. These compounds are versatile intermediates in the synthesis of various neuroleptic and psychotropic agents, with the ability to undergo nucleophilic substitution reactions and form stable heterocyclic compounds (Ueda & Umio, 1975). Their chemical versatility is also shown in the development of novel anticancer compounds, demonstrating the broad spectrum of chemical reactivity and potential pharmacological applications (Gudisela et al., 2017).
Scientific Research Applications
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- The compound Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine has been studied in the field of chemistry and crystallography .
- The thiazepine ring in the compound adopts a boat conformation and the dihedral angle between the benzene rings is 75.92 (5) , resulting in a butterfly-like conformation .
- In the crystal, molecules are connected via weak C aromatic —H N contacts involving the imine N atom as acceptor and through a quite short C—H interaction .
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- In the field of material science, the compound has been studied for its unique structural properties . The molecules are connected via weak C aromatic —H N contacts involving the imine N atom as acceptor and through a quite short C—H π interaction . The resulting molecular chains propagate along the c-axis direction .
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- In synthetic chemistry, the compound has been used in the development of new synthetic strategies . For example, intramolecular recyclization products such as ethyl 5,11-dihydrodibenzo[b,e][1,4]thiazepin-11-ylacetate were produced in excellent yields (~97%) under reflux in ethanol in the presence of SnCl2 .
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- Thiazole-based hybrids, which include structures similar to Dibenzo[b,f][1,4]thiazepin-11-amine, have been developed as DNA gyrase inhibitors .
- These compounds have shown remarkable antibacterial efficacy, with some derivatives demonstrating outstanding in vitro inhibitory efficacy against E. coli .
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Radiolabeling and Drug Development
- Dibenzo[b,f][1,4]thiazepin-11-amine has been used in the synthesis of radiolabeled compounds .
- For example, it has been used in the preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, a process important in drug development and pharmacokinetic studies .
Safety And Hazards
properties
IUPAC Name |
benzo[b][1,4]benzothiazepin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHLKRKXHUWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,f][1,4]thiazepin-11-amine | |
CAS RN |
5786-26-5 | |
Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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